2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide
説明
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12(19(24)20-14-4-2-3-5-14)22-18(23)9-7-15(21-22)13-6-8-16-17(10-13)26-11-25-16/h6-10,12,14H,2-5,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJFHOGNAPCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.44 g/mol. The structure features a pyridazine core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.44 g/mol |
| CAS Number | Not specified |
Biological Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anti-inflammatory and antitumor activities. For example, studies have shown that derivatives of this structure can enhance the efficacy of existing chemotherapeutic agents by inhibiting critical cellular pathways involved in tumor growth and survival .
The biological activity of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability and tumor regression .
- Oxidative Stress Induction : It may increase oxidative stress within cells, which can be detrimental to cancer cell survival but beneficial for enhancing the effects of other therapeutic agents.
Case Studies
- Anti-Tumor Efficacy : A study highlighted that derivatives similar to this compound improved anti-tumor efficiency by targeting the thioredoxin system in cancer cells, promoting oxidative stress and apoptosis without significant side effects on normal cells .
- Synergistic Effects : Research has demonstrated that when used in combination with other anti-cancer drugs, compounds with similar structures can enhance therapeutic outcomes by overcoming drug resistance mechanisms .
Summary of Findings
The biological activity of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide suggests potential applications in oncology and pharmacology. Its mechanisms involving enzymatic inhibition and apoptosis induction make it a candidate for further investigation as a therapeutic agent.
類似化合物との比較
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Comparative Analysis
(a) Substituent Effects on Bioactivity
- Amide Side Chain : Compound A ’s N-cyclopentylpropanamide group contrasts with the N-(3-methylisoxazol-5-yl)acetamide in its closest analog (). The cyclopentyl group may improve membrane permeability compared to the polar methylisoxazole, which could enhance oral bioavailability .
- Aromatic Moieties: The benzo[d][1,3]dioxol-5-yl group in Compound A differs from the 3-cyanophenyl group in the c-Met inhibitor (). While both substituents are aromatic, the electron-donating methylenedioxy group in Compound A may favor interactions with hydrophobic enzyme pockets, whereas the electron-withdrawing cyano group in ’s compound could enhance binding to polar residues .
(c) Computational and Crystallographic Insights
- Tools like Mercury CSD facilitate comparison of packing patterns and intermolecular interactions in pyridazinone derivatives . For example, the c-Met inhibitor’s crystal structure () reveals a planar pyridazinone ring critical for ATP-binding pocket interactions, a feature likely conserved in Compound A .
Hypothetical Pharmacological Profile
The c-Met inhibitor () exhibits IC₅₀ values in the nanomolar range, implying that Compound A’s benzodioxolyl group might similarly target kinase hydrophobic regions . Conversely, the pyran-pyrazole derivative () lacks kinase-targeting motifs, highlighting the pyridazinone core’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
